Journal Name:Journal of Nanophotonics
Journal ISSN:1934-2608
IF:1.179
Journal Website:http://spie.org/publications/journals/journal-of-nanophotonics
Year of Origin:2007
Publisher:SPIE
Number of Articles Per Year:105
Publishing Cycle:Irregular
OA or Not:Not
Quantum Computing: Fundamentals, Implementations and Applications
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2022-05-27 , DOI: 10.1109/ojnano.2022.3178545
Quantum Computing is a technology, which promises to overcome the drawbacks of conventional CMOS technology for high density and high performance applications. Its potential to revolutionize today's computing world is attracting more and more researchers towards this field. However, due to the involvement of quantum properties, many beginners find it difficult to follow the field. Therefore, in this research note an effort has been made to introduce the various aspects of quantum computing to researchers, quantum engineers and scientists. The historical background and basic concepts necessary to understand quantum computation and information processing have been introduced in a lucid manner. Various physical implementations and potential application areas of quantum computation have also been discussed in this paper. Recent developments in each realization, in the context of the DiVincenzo criteria, including ion traps based quantum computing, superconducting quantum computing, nuclear magnetic resonance (NMR) quantum computing, spintronics and semiconductor based quantum computing have been discussed.
Detail
Single-Rail Adiabatic Logic for Energy-Efficient and CPA-Resistant Cryptographic Circuit in Low-Frequency Medical Devices
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2021-12-14 , DOI: 10.1109/ojnano.2021.3135364
Designing energy-efficient and secure cryptographic circuits in low-frequency medical devices are challenging due to low-energy requirements. Also, the conventional CMOS logic-based cryptographic circuits solutions in medical devices can be vulnerable to side-channel attacks (e.g. correlation power analysis (CPA)). In this article, we explored single-rail Clocked CMOS Adiabatic Logic (CCAL) to design an energy-efficient and secure cryptographic circuit for low-frequency medical devices. The performance of the CCAL logic-based circuits was checked with a power clock generator (2N2P-PCG) integrated into the design for the frequency range of 50 kHz to 250 kHz. The CCAL logic gates show an average of approximately 48% energy-saving and more than 95% improvement in security metrics performance compared to its CMOS logic gate counterparts. Further, the CCAL based circuits are also compared for energy-saving performance against dual-rail adiabatic logic, 2-EE-SPFAL, and 2-SPGAL. The adiabatic CCAL gates save on an average of 55% energy saving compared to 2-EE-SPFAL and 2-SPGAL over the frequency range of 50 kHz to 250 kHz. To check the efficacy of CCAL to design a larger cryptographic circuit, we implemented a case-study design of a Substitution-box (S-box) of popular lightweight PRESENT-80 encryption. The case-study implementation (2N2P-PCG integrated into the design) using CCAL shows more than 95% energy saving compared to CMOS for the frequency 50 kHz to 125 kHz and around 60% energy saving at frequency 250 kHz. At 250 kHz, compared to the dual-rail adiabatic designs of S-box based on 2-EE-SPFAL and 2-SPGAL, the CCAL based S-box shows 32.67% and 11.21% of energy savings, respectively. Additionally, the CCAL logic gate structure requires a lesser number of transistors compared to dual-rail adiabatic logic. The case-study implementation using CCAL saves 45.74% and 34.88% transistor counts compared to 2-EE-SPFAL and 2-SPGAL. The article also presents the effect of varying tank capacitance in 2N2P-PCG over energy efficiency and security performance. The CCAL based case-study was also subjected against CPA. The CCAL-based S-box case study successfully protects the revelation of the encryption key against the CPA attack, However, the key was revealed in CMOS-based case-study implementation.
Detail
Indefinite Admittance Matrix Based Modelling of PSIJ in Nano-Scale CMOS I/O Drivers
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2022-11-14 , DOI: 10.1109/ojnano.2022.3221838
The past decade has witnessed a tremendous reduction in the feature size from the deep-submicron to the advanced nano-scale CMOS devices. In nanoscale devices based high-speed systems, the budgeting of jitter due to supply fluctuations is one of the major performance bottlenecks while designing integrated circuits (ICs). In this paper, an accurate and efficient method to analyse power supply induced jitter (PSIJ) in CMOS N-stage inverters is developed using the estimation-by-inspection method. Based on the Indefinite Admittance Matrix, a reduced two-port network is developed for a multiple-input circuit, considering the presence of the supply/bulk/ground sources. The closed-form expressions of the PSIJ have been evaluated for a single and N-stages CMOS inverter chain. The expression is also valid for the PSIJ analysis at any intermediate stage of the N-stage chain. For validation purpose, the circuits are designed in a standard 28 nm CMOS technology with V $_\text{DD}$ of 1 V. The analytical results are compared with the simulation and the experiments. The maximum mean percentage error for EDA simulation and experimentally measured results are 2.4% and 13%, respectively. The proposed analysis is compared with some of the existing PSIJ modelling techniques and shows a significant improvement in speed-up factor and error percentage.
Detail
Hybrid Spintronics/CMOS Logic Circuits Using All-Optical-Enabled Magnetic Tunnel Junction
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2022-07-06 , DOI: 10.1109/ojnano.2022.3188768
Spintronics is one of the emerging fields for next-generation low power, high endurance, non-volatile, and area efficient memory technology. Spin torque transfer (STT), spin orbit torque (SOT), and electric field assisted switching mechanisms have been used to switch magnetization in various spintronic devices. However, their operation speed is fundamentally limited by the spin precession time that typically ranges in 10–400 ps. Such a time constraint severely limits the possible operation of these devices in high-speed systems. Optical switching using ultrashort laser pulses, on the other hand, is able to achieve sub-picosecond switching operation in magnetic tunnel junctions (MTJs). In this paper, all optically switched (AOS) MTJ has been used to design high speed and low power hybrid MTJ/CMOS based logic circuits such as AND/NAND, XOR/XNOR, and full adder. Owing to the ultra-fast switching operation of AOS-MTJ, the circuit level results show that the energy and speed of AOS-MTJ based logic circuits are improved by 85% and 97%, respectively, when compared to STT based circuits. In comparison to SOT based designs, the proposed logic circuits show 10% and 91% improvement in energy efficiency and speed, respectively.
Detail
Advanced 3D Integration Technologies in Various Quantum Computing Devices
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2021-11-13 , DOI: 10.1109/ojnano.2021.3124363
As a key approach to augment Moore's Law scaling, 3D integration technologies have enabled small form factor, low cost, diverse, modular and flexible assembly of integrated circuits in the semiconductor industry. It is therefore essential to adopt these technologies to the quantum computing devices which are at the nascent stage and generally require large scale integration to be practical. In this review, we focus on four popular quantum bit (qubit) candidates (trapped ion, superconducting circuit, silicon spin and photon) which are encoded by distinct physical systems but all intrinsically compatible with advanced CMOS fabrication process. We introduce the specific scalability bottlenecks of each qubit type and present the current solutions using 3D integration technologies. We evaluate and classify these technologies into three main categories based on the hierarchy. A brief discussion regarding the thermal management is also provided. We believe this review serves to provide some useful insights on the contributions of interconnect, integration and packaging to the field of quantum computing where rapid development is ongoing.
Detail
Additive Manufacturing for Nano-Feature Applications: Electrohydrodynamic Printing as a Next-Generation Enabling Technology
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2022-11-23 , DOI: 10.1109/ojnano.2022.3224229
Regardless of the technology, additive or subtractive, the miniaturization trend is constantly pushing for smaller resolutions. The rise of global challenges in material availability, fabrication in three dimensions (3D), design flexibility and rapid prototyping have pushed additive manufacturing (AM) into the spotlight. Addressing the miniaturization trend, AM has already successfully answered the challenges for microscale 3D fabrication. However, fabricating nano-resolution still presents a challenge. In this review, we will present some of the most reported AM-based technologies capable of nanoscale 3D fabrication addressing resolutions of ≤ 500 nm. The focus is placed on Electrohydrodynamic (EHD) printing (also known as e-jet printing), as EHD printing seems to have the best trade-off when it comes to technique complexity, achievable resolutions, material diversity and potential to scale-up throughput. An overview of the smallest achieved resolutions as well as the most unique use cases and demonstrated applications will be addressed in this work.
Detail
Design and Parametric Analysis of Charge Plasma Junctionless TFET for Biosensor Applications
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2022-11-24 , DOI: 10.1109/ojnano.2022.3224462
This paper presents a new design of charge plasma junctionless tunnel field effect transistor (CP JLTFET) with improved ON current, surface potentials. For the ease of fabrication, source and drain regions are induced in intrinsic silicon material using proper metal workfunctions. The rate of tunneling of electrons is found more in case of proposed CP JLTFET. The cavity length is varied between 8 nm and 10 nm and different dielectric constants have been used. This increased the ON state performance of device i.e ON drive current, potential and electric field. The increase in tunneling of electrons is mainly due to high recombination of carriers in the channel region. The proposed device simulated their electrical parameters like drain current, surface potentials, electric field, and energy bands with different dielectric constants. These excellent performance parameters of the proposed device with an appropriate material can be used for sensing application of biomolecules by introducing a cavity in the device.
Detail
Modelling, Fabrication and Testing of RF Micro-Electro-Mechanical-Systems Switch
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2022-12-26 , DOI: 10.1109/ojnano.2022.3232182
This paper presents an approach to evaluate capacitance developed by perforated membrane of RF MEMS switch with high accuracy. An analytical model is developed for both upstate and downstate of switch by including parasitic and fringing field capacitance in parallel plate capacitance model. The proposed analytical model includes the ligament efficiency term directly in the formula which reduce the efforts to calculate it individually for various perforation sizes. The capacitance analysis has been carried out by varying the physical parameters to optimize the switch dimensions and these analytical results are compared with the simulation results carried out by 3D FEM tool COMSOL multiphysics for validation. The proposed analytical model results are then compared with benchmark models to understand the efficiency of proposed model in estimating the up and downstate capacitances. The proposed analytical model proved to be good with less error percentage of 2.13% at upstate and 2.59% at downstate whereas the other benchmark models gives greater than 5% error. The switch is then fabricated using 4-mask surface micromachining process and experimental evaluation of capacitance at both upstate and downstate is carried out by DC probe station. Experimentally, the upstate capacitance is obtained as 37.4 fF and downstate as 2.43 pF and the analytical models exhibited low error percentage of 3.95% at upstate and 2.05% at downstate condition for µ = 0.5.
Detail
Modifying Threshold Voltages to n- and p- Type FinFETs by Work Function Metal Stacks
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2021-09-03 , DOI: 10.1109/ojnano.2021.3109897
High-k metal gate technology improves the performance and reduces the gate leakage current of metal–oxide–semiconductor field-effect transistors (MOSFETs). This study investigated four different work function metal (WFM) stacks in the gate of fin field-effect transistors (FinFETs) on the same substrate. These devices not only successfully produced distinct levels of threshold voltages (|V t |) but also converted n- to p-type features merely by adding p-type WFM in the gate of the MOSFETs. All of the devices satisfied short-channel effects with shrinking channel length. The gate-to-body electric field induced drain leakage due to the nature of bulk FinFETs. However, the n- and p-type gate stacks presented different gate current leakage. For reliability, hot carrier injection (HCI) could have a higher reliability impact than the negative-bias temperature instability (NBTI) for p-MOSFET, although the stress voltage of HCI was roughly half that of the NBTI test. This multi-threshold voltage tuning allows designers to design CMOS and choose the trade-off between low power consumption and high performance on the same platform.
Detail
Greenhouse Gas Detection Based on Infrared Nanophotonic Devices
Journal of Nanophotonics ( IF 1.179 ) Pub Date: 2023-01-06 , DOI: 10.1109/ojnano.2022.3233485
Most greenhouse gases come from biological activities and industry which will lead to global warming and show an impact on human life. With the need of green transformation of the global economic structure and seeking for higher quality of human life, the detection and management of greenhouse gases, as well as most hazardous gases in the environment, are increasingly demanding. Applications in different fields require sensors that can detect gas volume fractions with magnitudes from 10–9 to 10–4. Greenhouse gas detection plays an important role both in the agriculture and industry field. In this review, we first summarize the mechanism of several common gas detectors used currently. Then, the advantages of nanostructured gas sensors are discussed. Finally, the applications of infrared gas sensors based on nanophotonic devices are described in detail. This review has been an outlook on the future development of infrared gas sensors based on nanophotonic devices.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 NANOSCIENCE & NANOTECHNOLOGY 纳米科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.00 27 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://spie.org/publications/journals/journal-of-nanophotonics/jnp-information-for-authors